molecular formula C7H6BrF2NO3 B2976545 Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate CAS No. 2309474-28-8

Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate

Cat. No.: B2976545
CAS No.: 2309474-28-8
M. Wt: 270.03
InChI Key: JXOJPFVKGPASEK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate is a chemical compound with the molecular formula C7H6BrF2NO3. It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Scientific Research Applications

Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Ethyl 2-chloro-4-(difluoromethyl)oxazole-5-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

    Ethyl 2-bromo-4-(methyl)oxazole-5-carboxylate: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate is unique due to the presence of both bromine and difluoromethyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO3/c1-2-13-6(12)4-3(5(9)10)11-7(8)14-4/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOJPFVKGPASEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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